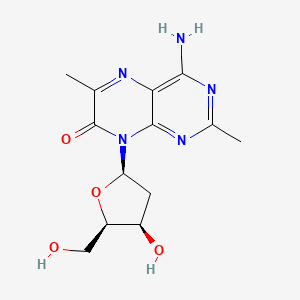

4-Amino-2,6-dimethyl-8-(2'-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone

Description

4-Amino-2,6-dimethyl-8-(2’-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone is a synthetic compound that belongs to the class of pteridones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pteridine ring system substituted with amino, methyl, and deoxy-ribofuranosyl groups, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name |

4-amino-8-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dimethylpteridin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O4/c1-5-13(21)18(9-3-7(20)8(4-19)22-9)12-10(15-5)11(14)16-6(2)17-12/h7-9,19-20H,3-4H2,1-2H3,(H2,14,16,17)/t7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVDCGSSLDHUHZ-IWSPIJDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N=C(N=C2N(C1=O)C3CC(C(O3)CO)O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(N=C(N=C2N(C1=O)[C@H]3C[C@H]([C@H](O3)CO)O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652431 | |

| Record name | 4-Amino-8-(2-deoxy-beta-D-threo-pentofuranosyl)-2,6-dimethylpteridin-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195442-56-9 | |

| Record name | 4-Amino-8-(2-deoxy-beta-D-threo-pentofuranosyl)-2,6-dimethylpteridin-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Pteridone Core (Compound 4)

The synthesis initiates with the cyclocondensation of 4,5,6-triamino-2-methylpyrimidine (3.6 mmol) and ethyl pyruvate (1 ml) in a 1:1 (v/v) acetic acid:ethanol solution under reflux for 1 hour. Recrystallization from a chloroform-methanol system yields 4-amino-2,6-dimethyl-7(8H)-pteridone (compound 4) as pale yellow crystals. Critical parameters include:

-

Reaction temperature : 78°C (reflux)

-

Solvent ratio : Acetic acid:ethanol (1:1)

UV-Vis spectroscopy (methanol) identifies λmax at 241 nm (ε = 4.66 × 10³ M⁻¹cm⁻¹) and 333 nm (ε = 3.96 × 10³ M⁻¹cm⁻¹), consistent with the conjugated pteridone system. Elemental analysis corroborates the molecular formula (C₈H₁₀N₆O), with carbon (49.13%), hydrogen (5.16%), and nitrogen (23.88%) matching theoretical values.

Glycosylation with Protected Ribofuranosyl Chloride (Compound 6)

Compound 4 (8.26 mmol) undergoes glycosylation with 2-deoxy-3,5-di-O-p-chlorobenzoyl-β-D-ribofuranosyl chloride (10 mmol) in anhydrous acetonitrile under DBU catalysis. The reaction mechanism proceeds via nucleophilic attack at the C8 position of the pteridone, driven by the base’s ability to deprotonate the N7-H group. Key process details:

| Parameter | Value |

|---|---|

| DBU equivalence | 1.0 eq |

| Reaction time | 2 hours |

| Temperature | Ambient (25°C) |

| Yield | 40% |

| Melting point | 218–220°C (decomposition) |

¹H NMR (D₆-DMSO) confirms β-configuration at the glycosidic bond (J1',2' = 8.5 Hz), while p-chlorobenzoyl groups shield the 3'- and 5'-hydroxyls. Crystallization from chloroform-methanol (1:2) eliminates α-anomer contamination, achieving >98% diastereomeric purity.

Deprotection of Sugar Moieties (Compound 8)

Zemplen deprotection of compound 6 (1.33 mmol) employs sodium methoxide (30 mg) in anhydrous methanol for 12 hours. This step cleaves the p-chlorobenzoyl groups, yielding the free 2'-deoxyribose moiety. Post-neutralization with acetic acid and vacuum drying provides compound 8 in 62% yield. Analytical highlights:

5'-O-Dimethoxytritylation (Compound 10)

Protection of the 5'-hydroxyl group uses 4,4'-dimethoxytrityl chloride (2.22 mmol) in pyridine, achieving 70% yield after silica gel chromatography. The dimethoxytrityl (DMT) group enhances solubility in organic solvents and facilitates subsequent phosphoramidite formation. Key spectral data:

Phosphoramidite Synthesis (Compound 12)

The 3'-hydroxyl of compound 10 (1.85 mmol) reacts with bis-(N,N-diisopropylamino)-β-cyanoethoxyphosphane (3.1 mmol) and 1-H-tetrazole (1.05 mmol) in dichloromethane. After 12 hours, aqueous workup and column chromatography yield the phosphoramidite derivative (85% yield). Critical quality controls:

-

³¹P NMR (CDCl₃) : δ 149.2 ppm (characteristic phosphoramidite)

-

HPLC purity : 99.1% (C18 column, acetonitrile:water gradient)

Analytical Characterization

Spectroscopic Validation

DMAP and intermediates undergo rigorous spectroscopic analysis:

| Compound | UV λmax (nm) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| 4 | 241, 333 | 2.34 (CH₃-C6), 8.12 (C2-H) | 158.4 (C4), 162.1 (C2) |

| 8 | 248, 329 | 2.36 (C6-CH₃), 5.17 (C3'-OH) | 84.3 (C1'), 152.8 (C8) |

| 12 | 243, 326 | 3.70 (OCH₃), 7.20 (trityl) | 144.9 (P-O-CN), 116.7 (CN) |

Process Optimization Insights

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting specific functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the amino and methyl positions, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-amino-2,6-dimethyl-8-(2'-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone. This compound has been investigated for its ability to inhibit cancer cell proliferation.

- Case Study: In vitro Studies

- In Silico Assessments

Nucleoside Analog

The compound acts as a highly fluorescent adenosine analogue, which can be incorporated into oligonucleotides for various applications in molecular biology.

- Fluorescent Probes

- Oligonucleotide Synthesis

Enzyme Inhibition Studies

Research indicates that this compound can act as an inhibitor for various enzymes involved in nucleotide metabolism.

- Targeting Kinases

Data Tables

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dimethyl-8-(2’-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to therapeutic effects. For example, its inhibition of DNA polymerase can prevent DNA replication in cancer cells, thereby inhibiting tumor growth.

Comparison with Similar Compounds

Similar Compounds

4-Amino-2,6-dimethyl-7(8H)-pteridone: Lacks the deoxy-ribofuranosyl group, which may affect its biological activity and solubility.

2,6-Dimethyl-8-(2’-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone: Lacks the amino group, potentially altering its reactivity and interaction with biological targets.

4-Amino-8-(2’-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone: Lacks the methyl groups, which can influence its chemical stability and reactivity.

Uniqueness

4-Amino-2,6-dimethyl-8-(2’-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both amino and methyl groups, along with the deoxy-ribofuranosyl moiety, makes it a versatile compound for various applications in research and industry.

Biological Activity

4-Amino-2,6-dimethyl-8-(2'-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone, with CAS Number 195442-56-9, is a pteridine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H17N5O4

- Molecular Weight : 307.31 g/mol

- IUPAC Name : 4-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dimethylpteridin-7-one

- SMILES Notation : CC1=Nc2c(N)nc(C)nc2N([C@H]3CC@HC@@HO3)C1=O

Anticancer Properties

Recent studies have indicated that pteridine derivatives, including this compound, exhibit significant anticancer activity . For instance, a study comparing various compounds against breast cancer (MCF-7) and melanoma (A375) cell lines found that certain derivatives showed lower IC50 values than methotrexate (MTX), suggesting enhanced potency against these cancer types. The study highlighted that the compound demonstrated a strong binding affinity to enzymes involved in cancer progression, such as B-RAF kinase and hDHFR .

Antiviral Activity

The compound has also been evaluated for its antiviral properties , particularly as an adenosine analogue. Its structural similarity to adenosine allows it to interfere with viral replication processes. Preliminary findings suggest that it may inhibit viral enzymes effectively, although more detailed studies are needed to confirm these effects and elucidate the mechanisms involved .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases and enzymes that are crucial for tumor growth and viral replication.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

- Apoptosis Induction : The compound may promote apoptosis in malignant cells through the activation of intrinsic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Q. What are the key synthetic methods for preparing DMAP as a phosphoramidite for oligonucleotide incorporation?

DMAP is synthesized via a multi-step route starting with pteridine derivatives. The 2'-deoxyribofuranosyl moiety is introduced through glycosylation, followed by methylation at the 2- and 6-positions. The final phosphoramidite form enables automated solid-phase DNA synthesis for site-specific incorporation . Earlier studies on related pteridine nucleosides (e.g., Harris & Pfleiderer, 1981) validated the use of β-D-ribofuranosyl configurations for stability and fluorescence retention .

Q. How do DMAP’s fluorescence properties compare to other pteridine-based probes in monomeric vs. oligonucleotide-embedded states?

As a monomer, DMAP exhibits a quantum yield of 0.48 (vs. 0.39 for 6MAP), excitation/emission maxima at 330/430 nm, and a monoexponential decay lifetime of 4.8 ns. When incorporated into DNA, fluorescence intensity decreases (>90% quenching), decay curves become multiexponential, and mean lifetimes shorten due to base-stacking interactions . Comparative studies show DMAP’s higher quantum yield than 6-methylisoxanthopterin (6MI, 0.70) but lower than 3-methylisoxanthopterin (3MI, 0.88) in monomeric forms .

Q. What experimental evidence supports DMAP’s minimal disruption of DNA duplex stability?

Melting temperature () analyses of DMAP-containing oligonucleotides show <1°C deviation from unmodified controls, indicating negligible structural perturbation. Enzymatic digestion with P1 nuclease restores monomeric fluorescence levels, confirming probe stability during biochemical assays .

Advanced Research Questions

Q. How can fluorescence quenching of DMAP in oligonucleotides be leveraged to study DNA-protein interactions?

Quenching mechanisms (e.g., Förster resonance energy transfer, collisional quenching) are influenced by neighboring bases. Real-time monitoring of fluorescence recovery during protein binding or catalysis (e.g., helicase activity) provides insights into conformational changes. Time-resolved fluorescence decay analysis distinguishes static vs. dynamic quenching modes .

Q. What methodological strategies address discrepancies in quantum yield measurements between monomeric and DNA-embedded DMAP?

Discrepancies arise from environmental factors (e.g., solvent polarity, base stacking). Normalize measurements using internal standards (e.g., 2-aminopurine) and control oligonucleotides. Correlate quantum yields with circular dichroism (CD) spectra to assess helical distortions affecting fluorescence .

Q. How does DMAP’s performance compare to newer tricyclic cytosine analogs (e.g., tC) in single-molecule fluorescence resonance energy transfer (smFRET) studies?

DMAP’s lower quantum yield in DNA (0.01–0.11) limits brightness compared to tC (quantum yield ~0.2). However, DMAP’s adenosine-mimicking structure ensures Watson-Crick pairing with thymidine, reducing misincorporation risks. Optimization of excitation wavelengths (330 nm) minimizes photobleaching in long-term imaging .

Q. What computational models predict DMAP’s stacking interactions in G-quadruplex DNA?

Molecular dynamics (MD) simulations using AMBER force fields parameterize DMAP’s van der Waals and electrostatic interactions. Pair with experimental data (e.g., NMR chemical shifts) to validate stacking geometries in quadruplex vs. duplex contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.